Product packaging for 2-Bromobenzo[d]thiazol-6-amine(Cat. No.:CAS No. 945400-80-6)

2-Bromobenzo[d]thiazol-6-amine

Cat. No.: B1522643
CAS No.: 945400-80-6
M. Wt: 229.1 g/mol
InChI Key: PKRUNKROSSHAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds are integral to the architecture of numerous natural products, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comijraset.com Their prevalence in pharmaceuticals is a testament to their versatile nature. openmedicinalchemistryjournal.com Nitrogen-containing heterocycles are particularly significant, with 59% of small-molecule drugs approved by the U.S. FDA featuring these structures. openmedicinalchemistryjournal.com The ability of heterocyclic compounds to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity makes them invaluable in drug design and optimization. nih.gov

Importance of Thiazole (B1198619) and Benzothiazole (B30560) Ring Systems

The thiazole ring, a five-membered ring with one nitrogen and one sulfur atom, and its benzofused counterpart, benzothiazole, are privileged structures in medicinal chemistry. researchgate.netnih.gov The benzothiazole scaffold, formed by the fusion of a benzene (B151609) ring and a thiazole ring, is present in a multitude of compounds with a broad spectrum of pharmacological activities. researchgate.nettandfonline.com This includes applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. tandfonline.comchemistryjournal.net The unique structural features of the benzothiazole ring system allow for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. researchgate.net

Structural Diversity and Pharmacological Relevance of Benzothiazole Derivatives

The versatility of the benzothiazole scaffold has led to the development of a vast number of derivatives with significant pharmacological relevance. ijsrst.com The ability to introduce various substituents at different positions on the benzothiazole ring system allows for the fine-tuning of its biological activity. researchgate.net For example, modifications at the 2-position of the benzothiazole ring have been shown to be a key factor in developing potent antimicrobial agents. researchgate.net The structural diversity of these derivatives has made the benzothiazole nucleus a focal point for the discovery of novel therapeutic agents. ijsrst.com

Rationale for Research on 2-Bromobenzo[d]thiazol-6-amine

The specific compound, this compound, is of particular interest to medicinal chemists due to the strategic placement of its functional groups, which allows for extensive derivatization and the exploration of novel bioactive compounds.

Strategic Positioning of Bromine and Amine Functional Groups for Derivatization

The presence of a bromine atom at the 2-position and an amine group at the 6-position of the benzothiazole core provides two reactive sites for further chemical modification. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. The amine group can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. This dual functionality makes this compound a versatile building block for creating libraries of new compounds with potentially diverse biological activities. diva-portal.orgacs.org

Exploration of Benzothiazole Scaffold for Novel Bioactive Compounds

The benzothiazole scaffold itself is a well-established pharmacophore, known to be a key structural component in many biologically active molecules. researchgate.netnih.gov By starting with a functionalized benzothiazole like this compound, researchers can systematically explore the chemical space around this privileged core. The aim is to discover novel derivatives with enhanced or entirely new biological activities, contributing to the ongoing search for more effective therapeutic agents. researchgate.netnih.gov

Historical Context of Benzothiazole Synthesis and Derivatization

The journey of benzothiazole chemistry began in the late 19th century. Initially, the focus was on the synthesis and basic chemical properties of the benzothiazole ring system. researchgate.net One of the most common early methods for synthesizing benzothiazoles involved the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. researchgate.net Over time, as the pharmacological potential of benzothiazole derivatives became more apparent, more sophisticated synthetic methods were developed. researchgate.net These include transition-metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for more precise and efficient derivatization of the benzothiazole scaffold. diva-portal.orgacs.orgorganic-chemistry.org The first synthesis of substituted 2-(thio)ureabenzothiazoles was reported in 1935 by Kaufmann, who reacted 2-aminobenzothiazoles with reagents like urea (B33335) and isocyanates. nih.govmdpi.com These historical advancements have paved the way for the contemporary exploration of complex benzothiazole derivatives like this compound.

Early Synthetic Approaches and Modifications

The synthesis of the benzothiazole ring system dates back to the late 19th century. Early methods primarily involved the cyclization of precursors under harsh conditions. Two of the most classical and historically significant methods for synthesizing aminobenzothiazoles are the Hugerschoff and Jacobson reactions.

The Hugerschoff reaction involves the cyclization of N-arylthioureas with bromine in a solvent like chloroform (B151607). Current time information in Bangalore, IN. This method became a foundational technique for producing 2-aminobenzothiazoles. For instance, the synthesis of 2-amino-6-bromobenzothiazole (B93375), a closely related precursor to the title compound, can be achieved by reacting 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. chemicalbook.comscientificlabs.co.uk The generally accepted mechanism involves the oxidation of the thiourea (B124793) sulfur, which generates an electrophilic thiocarbonyl group that then undergoes intramolecular electrophilic aromatic substitution to form the benzothiazole ring. nih.gov

The Jacobson synthesis , another early method, utilizes the oxidative cyclization of a thiobenzanilide (B1581041) at an unsubstituted ortho position using potassium ferricyanide (B76249) in a basic medium. nih.govresearchgate.net This method proved effective for preparing various substituted benzothiazoles and was a key strategy for creating 6-substituted derivatives. Current time information in Bangalore, IN. Modifications to these early methods often involved changing the oxidizing agent or the solvent system to improve yields and accommodate a wider range of substrates. For example, various oxidizing agents such as hydrogen peroxide, N-chlorosuccinimide, and ferric chloride have been employed. rsc.org

Table 2: Comparison of Early Synthetic Methods for Benzothiazoles

Method Precursors Reagents Key Feature
Hugerschoff Reaction Arylthioureas Bromine, Chloroform Cyclization of thioureas to form 2-aminobenzothiazoles. Current time information in Bangalore, IN.
Jacobson Cyclization Thiobenzanilides Potassium ferricyanide, NaOH Oxidative cyclization to form 2-substituted benzothiazoles. nih.govresearchgate.net

Evolution of Sustainable Synthetic Methodologies for Benzothiazoles

While traditional methods for benzothiazole synthesis have been instrumental, they often suffer from drawbacks such as the use of hazardous reagents (e.g., liquid bromine), harsh reaction conditions, toxic solvents, and the generation of significant waste, which are inconsistent with the principles of green chemistry. rsc.org This has spurred the development of more sustainable and environmentally benign synthetic methodologies.

Modern approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous solvents like chloroform with more environmentally friendly options such as water, ethanol (B145695), or ionic liquids. rsc.org Some methods have even been developed under solvent-free conditions. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. This includes the use of metal catalysts (e.g., copper, palladium), organocatalysts, and biocatalysts. rsc.org For instance, a greener approach for preparing 2-substituted benzothiazoles utilizes N-halosuccinimides and quaternary ammonium (B1175870) halides in a non-halogenated solvent like 1,2-dimethoxyethane (B42094) (DME) under mild, ambient conditions, avoiding heat and corrosive reagents. rsc.org

Energy-Efficient Methods: Utilizing microwave irradiation or visible-light-mediated synthesis to reduce reaction times and energy input. vulcanchem.com Photocatalyzed pathways, in particular, represent an eco-friendly approach for chemical transformations under mild conditions. rsc.org

A notable example of a more sustainable approach is the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from N-(6-bromobenzo[d]thiazol-2-yl)acetamide via a Suzuki cross-coupling reaction. This reaction can be optimized using a Pd(0) catalyst in a solvent like 1,4-dioxane, which was found to be more effective than other solvents like toluene (B28343) or DMF. nih.gov

Table 3: Yields of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using a Sustainable Suzuki Coupling Reaction

Product Aryl Group Yield (%)
3a Phenyl 80
3b p-tolyl 85
3c 4-chlorophenyl 81
3h 4-methoxyphenyl 83

Data sourced from a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. nih.gov

These modern methodologies not only provide more efficient and safer routes to benzothiazole derivatives but also align with the increasing demand for sustainable practices in the chemical industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B1522643 2-Bromobenzo[d]thiazol-6-amine CAS No. 945400-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRUNKROSSHAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680974
Record name 2-Bromo-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945400-80-6
Record name 2-Bromo-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromobenzo D Thiazol 6 Amine and Its Precursors

Established Synthetic Routes for Benzothiazole (B30560) Derivatives

The synthesis of the benzothiazole ring system is a well-documented area of heterocyclic chemistry. Key strategies involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone through cyclization reactions or the modification of a pre-existing benzothiazole structure.

Cyclization reactions are the most common and direct methods for constructing the benzothiazole scaffold. These methods typically involve forming the crucial sulfur-carbon and nitrogen-carbon bonds of the thiazole ring.

A classical and widely utilized method for the synthesis of 2-aminobenzothiazole (B30445) derivatives is the reaction of substituted anilines with a thiocyanate (B1210189) salt in the presence of bromine. nih.govrjpbcs.com This reaction, often carried out in glacial acetic acid, provides a direct route to the 2-amino substituted benzothiazole core. nih.gov The process begins with the in-situ generation of thiocyanogen (B1223195) ((SCN)₂) from the reaction of a thiocyanate salt (such as potassium or ammonium (B1175870) thiocyanate) with bromine. rjpbcs.com The electrophilic thiocyanogen then attacks the electron-rich aromatic ring of the aniline (B41778) derivative, typically at the position para to the amino group. iajesm.in Subsequent intramolecular cyclization involving the amino group and the newly introduced thiocyanate group leads to the formation of the 2-aminobenzothiazole ring. researchgate.net

This method is particularly relevant for the synthesis of precursors to the title compound. For instance, starting with 4-substituted anilines allows for the direct synthesis of 6-substituted-2-aminobenzothiazoles. rjpbcs.com The reaction of methyl 4-aminobenzoate (B8803810) with potassium thiocyanate (KSCN) and bromine in acetic acid yields methyl 2-aminobenzo[d]thiazole-6-carboxylate. nih.gov Similarly, using 4-bromoaniline (B143363) as the starting material provides a direct pathway to 6-bromo-2-aminobenzothiazole, a key intermediate.

Table 1: Synthesis of 2-Aminobenzothiazole Derivatives via Oxidative Cyclization

Starting AnilineReagentsProductYield (%)
p-ToluidineNaSCN, H₂SO₄, SO₂Cl₂2-Amino-6-methylbenzothiazole71-76
Methyl 4-aminobenzoateKSCN, Br₂, Acetic AcidMethyl 2-aminobenzo[d]thiazole-6-carboxylate55
4-Fluoro-3-chloroanilineKSCN, Br₂, Acetic Acid2-Amino-7-chloro-6-fluorobenzothiazoleN/A

Data compiled from multiple synthetic procedures. Yields are representative and can vary based on specific reaction conditions. nih.govresearchgate.netorgsyn.org

To accelerate chemical transformations, reduce reaction times, and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. ias.ac.in The synthesis of benzothiazole derivatives has benefited significantly from this technology. scielo.br While the classical aniline-thiocyanate reaction can be lengthy, microwave irradiation offers a green and efficient alternative for cyclization reactions.

One notable microwave-assisted approach involves the copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines. researchgate.net In a typical procedure, a mixture of the isothiocyanate, an amine, and a catalytic amount of copper(I) iodide (CuI) in ethanol (B145695) is heated under microwave irradiation, yielding a wide range of 2-aminobenzothiazoles in as little as 30 minutes. researchgate.net This method is advantageous as it avoids the use of strong oxidants like bromine and proceeds without the need for ligands or bases. researchgate.net

Another efficient microwave-assisted, one-pot synthesis utilizes the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in This reaction, promoted by an oxidant such as phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA), proceeds rapidly under microwave conditions to afford 2-substituted benzothiazoles in good to excellent yields. ias.ac.in These methods highlight the utility of microwave technology in modern heterocyclic synthesis, offering significant improvements in efficiency and environmental impact over traditional heating methods. scielo.br

Functional group interconversion (FGI) is a crucial strategy for synthesizing complex molecules from simpler, more accessible precursors. On the benzothiazole scaffold, FGI allows for the modification of substituents on both the benzene and thiazole rings, providing access to a diverse library of derivatives. mdpi.com The exocyclic amino group at the C2-position and substituents on the benzene ring are common sites for such transformations. nih.gov

A powerful example of FGI on the benzothiazole core is the synthesis of 6-N-functionalized derivatives starting from a 6-nitro-2-aminobenzothiazole precursor. mdpi.com This multi-step process involves:

Protection of the highly reactive 2-amino group.

Reduction of the 6-nitro group to a 6-amino group.

Functionalization of the newly formed 6-amino group through reactions such as acylation or sulfonylation to introduce a variety of substituents. mdpi.comresearchgate.net

The 2-amino group itself is also a versatile handle for FGI. It can undergo acylation, for instance, by reacting with chloroacetyl chloride. niscpr.res.in The resulting N-acylated product can then be further modified. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the chloroacetyl group into a hydrazinoacetyl group, which can be used to build more complex side chains or participate in further cyclization reactions. niscpr.res.innih.gov Additionally, the 2-amino group can be converted into a 2-hydrazine residue, which opens pathways to the synthesis of numerous hydrazone derivatives. mdpi.com These FGI strategies demonstrate the versatility of the 2-aminobenzothiazole scaffold as a building block in medicinal chemistry. iajesm.in

Cyclization Reactions in Benzothiazole Synthesis

Synthesis of 2-Bromobenzo[d]thiazol-6-amine

The synthesis of the title compound, this compound, requires the presence of both an amino group at the 6-position and a bromine atom at the 2-position. The assembly of this specific substitution pattern can be approached through different synthetic strategies.

The direct introduction of a bromine atom onto a pre-formed 6-aminobenzothiazole (B108611) scaffold via electrophilic substitution has been investigated. However, the reactivity of the benzothiazole ring system dictates the outcome of this approach. The benzene ring, activated by the electron-donating amino group at the 6-position, is more susceptible to electrophilic attack than the C2-position of the thiazole ring.

Studies on the bromination of aminobenzothiazoles in chloroform (B151607) have shown that electrophilic substitution occurs preferentially on the benzene portion of the molecule. Specifically, the bromination of 6-aminobenzothiazole yields products where bromine is introduced at the 5- and 7-positions, which are ortho and para to the activating amino group. Further bromination can lead to the formation of 6-amino-5,7-dibromobenzothiazole. There is no significant evidence to suggest that direct electrophilic bromination of 6-aminobenzothiazole leads to substitution at the 2-position.

Therefore, while "direct bromination" of the 6-aminobenzothiazole precursor is a possible chemical transformation, it is not a viable route for the synthesis of this compound. The synthesis of the title compound is instead achieved by first performing a Sandmeyer-type reaction on 6-aminobenzothiazole to install the bromine at the 2-position, or more commonly through a cyclization strategy using a precursor that already contains the necessary bromine atom, as described in section 2.1.1.1.

Direct Bromination Approaches

Regioselective Monobromination Strategies

Regioselective monobromination is a critical step in the synthesis of specifically substituted benzothiazoles. One key strategy involves the direct bromination of a pre-formed benzothiazole ring system. For instance, 2-amino-6-bromobenzothiazole (B93375) can be synthesized from 2-aminobenzothiazole through monobromination. sigmaaldrich.com The challenge in such reactions is to control the position and number of bromine atoms added to the aromatic ring. The use of specialized brominating reagents under controlled conditions allows for the selective introduction of a single bromine atom at the desired position, typically the 6-position, which is electronically favored for electrophilic substitution. The effectiveness of these strategies is often enhanced by using solid-supported reagents, which can improve selectivity and simplify product purification. scielo.brresearchgate.net

Utilization of Brominating Reagents (e.g., Silica-Supported Quinolinium Tribromide)

To achieve controlled and regioselective bromination, various reagents have been developed to serve as safer and more manageable alternatives to liquid bromine. Among these, solid-supported reagents are particularly noteworthy. Silica-supported quinolinium tribromide (SQTB) has been identified as an efficient, stable, and recoverable solid brominating agent for the regioselective monobromination of aromatic amines. scielo.brscielo.brscienceopen.com This reagent has been successfully used for the synthesis of 2-amino-6-bromobenzothiazole from 2-aminobenzothiazole. sigmaaldrich.com

The use of SQTB offers several advantages, including high yields, mild reaction conditions, and a simple work-up procedure, as the solid reagent can be easily filtered off from the reaction mixture. researchgate.netscielo.br Other quaternary ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB) and cetyltrimethylammonium tribromide (CTMATB), have also been employed for organic brominations under solvent-free conditions, highlighting a trend towards greener and more efficient chemical processes. acgpubs.org

Table 1: Comparison of Brominating Reagents for Aromatic Amines

Reagent Form Key Advantages Reaction Conditions Ref
Silica-Supported Quinolinium Tribromide (SQTB) Solid Efficient, stable, recoverable, regioselective Mild conditions, simple work-up scielo.brscielo.br
Tetrabutylammonium Tribromide (TBATB) Solid Facile, regiospecific, high yield Solvent-free, ambient temperature acgpubs.org
Cetyltrimethylammonium Tribromide (CTMATB) Solid Selective oxidation, high yield Solvent-free, controlled temperature acgpubs.org

Stepwise Synthesis from Substituted Anilines

A common and classical approach to synthesizing substituted 2-aminobenzothiazoles involves a stepwise reaction starting from an appropriately substituted aniline. For the synthesis of 2-amino-6-bromobenzothiazole, the process typically begins with 4-bromoaniline. sigmaaldrich.com In a well-established method, 4-bromoaniline is treated with potassium thiocyanate in the presence of bromine and glacial acetic acid. researchgate.netnih.gov This reaction proceeds through the in situ formation of thiocyanogen, which then reacts with the aniline derivative to form an intermediate that cyclizes to yield the final 2-aminobenzothiazole scaffold. This method is particularly effective for anilines that are already substituted at the para-position, as it directs the cyclization to form the 6-substituted benzothiazole. nih.gov

Green Chemistry Approaches in 2-Bromobenzothiazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of benzothiazoles. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. One such strategy involves the use of glycerol (B35011), a non-toxic, biodegradable, and recyclable solvent. nih.gov A one-pot synthesis of 2-arylbenzothiazoles has been reported through the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature, completely avoiding the need for a catalyst. nih.gov

Other green methods focus on the use of recyclable catalysts or catalyst-free conditions. mdpi.combohrium.com For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by ammonium chloride (NH4Cl) in a methanol-water solvent system at room temperature, offering high yields, short reaction times, and a recyclable catalyst. mdpi.comnih.gov Similarly, methods using N-halosuccinimides in non-halogenated solvents have been developed to avoid corrosive reagents and metal catalysts. mdpi.com These advancements represent a shift towards more sustainable synthetic routes in the production of benzothiazole derivatives.

Advanced Synthetic Techniques and Novel Routes

Beyond traditional methods, advanced synthetic techniques are continuously being developed to improve the efficiency and applicability of benzothiazole synthesis. These novel routes often employ sophisticated catalytic systems to facilitate bond formation under milder conditions.

Catalytic Methods for Benzothiazole Formation

Catalysis plays a central role in the modern synthesis of benzothiazoles, enabling reactions that are otherwise difficult or inefficient. Transition-metal catalysis is a prominent approach, with various methods utilizing catalysts based on ruthenium, palladium, and nickel. nih.govmdpi.com For instance, the RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to substituted 2-aminobenzothiazoles in high yields. nih.govmdpi.com Similarly, Pd(OAc)2 can catalyze the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov These methods often operate as one-pot processes and can be performed in green solvents or under solvent-free conditions. nih.govmdpi.com

Non-metal catalytic systems have also proven effective. Iodine, for example, can catalyze the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using molecular oxygen as the oxidant under mild conditions. organic-chemistry.org

Table 2: Overview of Catalytic Methods for Benzothiazole Synthesis

Catalyst Reactants Key Features Ref
RuCl3 N-arylthioureas One-pot, high yield, intramolecular oxidative coupling nih.govmdpi.com
Pd(OAc)2 N-aryl-N′,N′-dialkylthioureas Intramolecular oxidative cyclization, high yield nih.gov
Ni(II) salts N-arylthioureas Cheaper, less toxic catalyst, mild conditions, short reaction time mdpi.com
Iodine (catalytic) Cyclohexanones and thioureas Metal-free, uses O2 as oxidant, mild conditions organic-chemistry.org
SnP2O7 2-aminothiophenol and aromatic aldehydes Heterogeneous, reusable catalyst, high yields, short reaction times nih.govmdpi.com
Heterogeneous Catalysis

For example, tin(II) pyrophosphate (SnP2O7) has been used as a novel heterogeneous catalyst for the condensation reaction of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times. nih.govmdpi.com The catalyst can be reused multiple times without a significant loss of activity. nih.gov Other examples include silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) for reactions of acyl chlorides with ortho-aminothiophenol under solvent-free conditions, and bismuth(III) oxide nanoparticles (Bi2O3 NPs) for the synthesis of 2-substituted benzothiazoles. nih.govmdpi.com Brønsted acidic ionic liquid gels have also been developed as efficient and recyclable heterogeneous catalysts for benzothiazole synthesis under solvent-free conditions. acs.org These examples underscore the potential of heterogeneous catalysis to create more economical and environmentally friendly synthetic pathways. researchgate.net

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-Aminobenzothiazole
2-amino-6-bromobenzothiazole
This compound
4-bromoaniline
Acetic acid
Ammonium chloride
Bismuth(III) oxide
Bromine
Cetyltrimethylammonium tribromide
Glacial acetic acid
Glycerol
Liquid bromine
N-halosuccinimides
Nickel(II) salts
Palladium(II) acetate (B1210297)
Potassium thiocyanate
Ruthenium(III) chloride
Silica-supported quinolinium tribromide
Silica-supported sodium hydrogen sulfate
Tetrabutylammonium tribromide
Transition Metal-Catalyzed Reactions

The synthesis of the benzothiazole core, particularly 2-aminobenzothiazoles, frequently employs transition metal catalysis, offering efficient and selective routes. mdpi.com These methods often involve one-pot processes and can be conducted under solvent-free conditions or in green solvents. nih.gov

Several catalytic systems have been developed for the formation of the thiazole ring. One approach is the direct synthesis of substituted 2-aminobenzothiazoles through the intramolecular oxidative coupling of N-arylthioureas. nih.gov For instance, Ruthenium(III) chloride (RuCl₃) has been shown to effectively catalyze this transformation, yielding products in up to 91%. nih.gov Similarly, Palladium(II) acetate (Pd(OAc)₂) catalyzes the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov

Copper catalysts are also prominent in the synthesis of 2-aminobenzothiazoles. An intermolecular approach involves the reaction of 2-haloanilines with dithiocarbamates. nih.gov The choice of catalyst depends on the reactivity of the halide; while 2-iodoaniline (B362364) can react without a catalyst, 2-bromoanilines require a copper catalyst like copper(II) oxide (CuO) to proceed efficiently. nih.gov For the less reactive 2-chloroanilines, a more potent catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is necessary. nih.gov

Another copper-catalyzed method is a three-component reaction involving 2-iodophenylisocyanides, potassium sulfide, and various amines, which can produce biologically significant 2-aminobenzothiazoles in nearly quantitative yields. nih.gov Furthermore, a dual catalytic system using palladium and copper has been employed for the C-H functionalization and intramolecular C-S bond formation of N-arylcyanothioformamides, leading to the synthesis of 2-cyanobenzothiazoles. dntb.gov.uamdpi.com

The bromine atom on compounds like 2-Amino-6-bromobenzothiazole is a functional handle for further modifications, such as Suzuki coupling reactions, which also utilize transition metal catalysts to form new carbon-carbon bonds. mdpi.comguidechem.com

Table 1: Overview of Transition Metal-Catalyzed Reactions in Benzothiazole Synthesis
Catalyst SystemReaction TypeSubstratesProduct TypeReference
RuCl₃Intramolecular Oxidative CouplingN-arylthioureas2-Aminobenzothiazoles nih.gov
Pd(OAc)₂Intramolecular Oxidative CyclizationN-aryl-N′,N′-dialkylthioureas2-(Dialkylamino)benzothiazoles nih.gov
CuOIntermolecular Cyclization2-Bromoanilines and dithiocarbamates2-Aminobenzothiazoles nih.gov
Pd(PPh₃)₄Intermolecular Cyclization2-Chloroanilines and dithiocarbamates2-Aminobenzothiazoles nih.gov
CopperThree-Component Reaction2-Iodophenylisocyanides, K₂S, Amines2-Aminobenzothiazoles nih.gov
Palladium/CopperC-H Functionalization/C-S Bond FormationN-Arylcyanothioformamides2-Cyanobenzothiazoles dntb.gov.uamdpi.com

Ultrasonic Probe Irradiation in Benzothiazole Synthesis

Ultrasonic irradiation has emerged as a significant green chemistry tool for promoting organic reactions, including the synthesis of benzothiazoles and their derivatives. nih.govproquest.com This technique, often referred to as sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation, which can dramatically enhance reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating methods. analis.com.mymdpi.com

One notable application is the synthesis of benzothiazole derivatives through the reaction of 2-aminothiophenol with various benzaldehydes. analis.com.my Using an ultrasonic probe, this synthesis can be achieved in moderate to good yields (65–83%) within just 20 minutes at room temperature, entirely avoiding the need for solvents and catalysts. analis.com.my This presents a significant improvement over conventional heating methods, which may require hours of reflux in a solvent to achieve lower yields. analis.com.my

Ultrasound has also been shown to accelerate the synthesis of precursors and derivatives of the benzothiazole core. For example, the acylation of aminobenzothiazoles with bromoacetyl bromide to produce N-(benzo[d]thiazol-2-yl)-2-bromoacetamides was accomplished in 1 hour with yields of 89-92% under ultrasonic irradiation, a marked improvement over conventional methods. nih.gov Similarly, the 1,3-dipolar cycloaddition reaction between azidobenzothiazole derivatives and alkynes experienced significant reductions in reaction times with comparably higher yields when carried out under ultrasound. nih.gov

The benefits of sonication extend to multi-component reactions. A one-pot, three-component condensation of 2-aminobenzothiazole, 2-naphthol, and various aldehydes in an aqueous medium was successfully promoted by ultrasound. researchgate.net This method is advantageous due to its simple work-up procedure, short reaction times, and high product yields. researchgate.net The use of ultrasound as an energy-efficient process has also been applied to the synthesis of benzothiazole Schiff bases and in the C-H functionalization of ketones for the synthesis of fused heterocyclic systems like imidazo[2,1-b]thiazoles, achieving yields up to 97% in as little as 4 minutes. proquest.comorganic-chemistry.org

Table 2: Comparison of Conventional and Ultrasonic Methods in Benzothiazole-Related Syntheses
Reaction TypeMethodReaction TimeYieldConditionsReference
Synthesis of Benzothiazole DerivativesConventional Heating6 hours60%Reflux with methanol analis.com.my
Ultrasonic Probe20 minutes65-83%Solvent- and catalyst-free, room temp. analis.com.my
Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamidesConventionalNot specified83-88%Acetonitrile, room temp. nih.gov
Ultrasound1 hour89-92%Same as conventional nih.gov
Synthesis of 2,4,5-triaryl imidazolesConventional Reflux120-190 min38-86%Ionic liquid catalyst mdpi.com
Ultrasound35-60 min73-98%Ionic liquid catalyst mdpi.com

Chemical Reactivity and Derivatization of 2 Bromobenzo D Thiazol 6 Amine

Reactivity of the Bromine Moiety

The bromine atom at the 2-position of the benzothiazole (B30560) ring is susceptible to a range of reactions, including nucleophilic substitution, palladium-catalyzed cross-coupling, and reduction.

The 2-position of the benzothiazole ring is inherently electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

While specific examples of nucleophilic substitution reactions on 2-Bromobenzo[d]thiazol-6-amine are not extensively documented in the literature, the general reactivity of 2-halobenzothiazoles suggests that it can react with strong nucleophiles, such as amines, alkoxides, and thiolates, under appropriate conditions, which may include elevated temperatures or the use of a strong base. For instance, reactions with various amines could potentially yield 2-amino-substituted benzothiazole derivatives.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

NucleophilePotential Product
Secondary Amine (e.g., Piperidine)2-(Piperidin-1-yl)benzo[d]thiazol-6-amine
Alkoxide (e.g., Sodium Methoxide)2-Methoxybenzo[d]thiazol-6-amine
Thiolate (e.g., Sodium Thiophenoxide)2-(Phenylthio)benzo[d]thiazol-6-amine

Note: The reactions in this table are proposed based on the general reactivity of 2-halobenzothiazoles and have not been specifically reported for this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki cross-coupling reaction is a widely used method for the formation of biaryl compounds. While there is no specific literature on the Suzuki coupling of this compound, extensive research on the closely related isomer, 2-amino-6-bromobenzothiazole (B93375), provides valuable insights. In these reactions, the bromo-substituted benzothiazole is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base.

A study on the synthesis of 2-amino-6-arylbenzothiazoles demonstrated successful Suzuki coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a solvent system such as a mixture of toluene (B28343) and water. It is highly probable that this compound would undergo similar reactions to yield 2-aryl-6-aminobenzothiazoles.

Table 2: Representative Suzuki Cross-Coupling Reactions of 2-Amino-6-bromobenzothiazole

Aryl Boronic AcidProductSolvent/H₂O (4:1)Yield (%)
p-Tolylboronic acid6-p-Tolylbenzo[d]thiazole-2-amineToluene65
p-Tolylboronic acid6-p-Tolylbenzo[d]thiazole-2-amineDioxane75
Phenylboronic acid6-Phenylbenzo[d]thiazole-2-amineToluene61
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)benzo[d]thiazol-2-amineDMF64
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)benzo[d]thiazol-2-amineDioxane71

Data adapted from studies on 2-amino-6-bromobenzothiazole and presented here as a model for the reactivity of this compound.

Beyond the Suzuki reaction, the bromine atom in this compound is expected to participate in other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Reaction: This reaction would involve the coupling of this compound with an alkene to form a 2-alkenyl-6-aminobenzothiazole.

Sonogashira Coupling: Coupling with a terminal alkyne would yield a 2-alkynyl-6-aminobenzothiazole derivative.

Buchwald-Hartwig Amination: This reaction could be used to introduce a new amino group at the 2-position by coupling with a primary or secondary amine.

While specific examples for this compound are not available, the general applicability of these reactions to aryl bromides suggests their feasibility.

The bromine atom can be removed through reduction, a process known as protodehalogenation, to yield the parent 6-aminobenzothiazole (B108611).

Protodehalogenation can be achieved using various reducing agents. A study on the chemoselective protodehalogenation of 2-bromobenzothiazoles has shown that these compounds can be effectively reduced. This suggests that similar conditions could be applied to this compound to selectively remove the bromine atom without affecting other functional groups, such as the amino group. This reaction is valuable for accessing the corresponding debrominated scaffold.

Reduction and Protodehalogenation Reactions

Reactivity of the Amine Moiety

The primary aromatic amine at the 6-position is a key handle for synthetic modification. Its nucleophilicity allows it to readily participate in reactions with a range of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The 6-amino group of the benzothiazole scaffold can undergo acylation to form the corresponding amides. This reaction is typically achieved by treating the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. For instance, the related compound 6-bromobenzo[d]thiazol-2-amine has been shown to react with 4-chlorobenzaldehyde in the presence of an N-heterocyclic carbene catalyst and an oxidant to yield N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzamide. This oxidative amidation demonstrates a modern approach to amide bond formation involving aminobenzothiazoles.

A more traditional approach involves the direct use of acetic acid for N-acetylation, which provides a cost-effective and readily available alternative to more moisture-sensitive reagents like acetyl chloride or acetic anhydride umpr.ac.id. This method has been successfully applied to various 2-aminobenzothiazoles and is applicable to the 6-amino isomer umpr.ac.id.

Table 1: Representative Acylation Reaction

Reactant A Reactant B Product Reaction Type

As a primary aromatic amine, the 6-amino group of this compound can be converted into a diazonium salt. This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) scienceinfo.comvedantu.com. The resulting 2-bromo-benzo[d]thiazol-6-diazonium salt is a versatile intermediate.

Aqueous solutions of aryl diazonium ions are stable enough at low temperatures to be used in subsequent reactions libretexts.org. These diazonium salts are key precursors for a variety of transformations, most notably the Sandmeyer reaction, which allows for the replacement of the original amino group with a wide range of substituents, including halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups wikipedia.orgorganic-chemistry.org. This reaction significantly expands the synthetic utility of the parent amine, enabling the introduction of functionalities that are otherwise difficult to incorporate directly onto the aromatic ring. For example, the diazonium salt of 2-aminobenzothiazole (B30445) has been used to form azo derivatives by reacting it with other aromatic compounds like salicylic aldehyde nih.gov.

The 6-amino group can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. Schiff bases derived from substituted 2-aminobenzothiazoles, such as 2-amino-6-bromo benzothiazole, have been synthesized by refluxing the amine with an aldehyde (e.g., o-vanillin) in an alcoholic solvent, sometimes with a catalytic amount of a weak base like piperidine jocpr.com. These reactions are fundamental in building more complex molecular architectures from the aminobenzothiazole core jocpr.comcibtech.org.

Furthermore, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and a third component like 2-naphthol (in a Mannich-type reaction) or a β-ketoester can lead to the formation of complex heterocyclic systems researchgate.netresearchgate.net. These one-pot syntheses are highly efficient for creating molecular diversity nih.gov.

Table 2: Examples of Condensation Reactions with Aminobenzothiazoles

Amine Component Carbonyl Component Catalyst/Conditions Product Type Reference
2-Amino-6-bromo benzothiazole o-Vanillin Piperidine, Reflux Schiff Base jocpr.com
2-Aminobenzothiazole Aromatic Aldehyde & 2-Naphthol Heteropolyacid, Ultrasound Mannich Adduct researchgate.net

Modifications at Other Positions of the Benzothiazole Ring

While the 6-amino group is the most reactive site for many derivatizations, modifications can also be envisioned at other positions of the benzothiazole ring system.

The 6-amino group can be readily converted into a sulfonamide by reaction with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This reaction is a standard method for derivatizing aromatic amines. The synthesis of benzothiazole derivatives bearing sulfonamide moieties is a common strategy in medicinal chemistry. For example, the 6-amino group on a pre-formed benzothiazole scaffold can be functionalized via sulfonylation to introduce diverse substituents nih.gov. This allows for the combination of the benzothiazole core with the pharmacologically important sulfonamide group.

Reaction Mechanisms and Pathways

Understanding the mechanisms of these derivatization reactions is crucial for optimizing conditions and predicting outcomes.

The acylation of the 6-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This is followed by the departure of the leaving group (e.g., chloride ion) to form the stable amide product umpr.ac.id.

The mechanism of diazotization is a well-established multi-step process. It begins with the formation of the highly reactive nitrosonium ion (NO⁺) from nitrous acid in a strong acid medium vedantu.combyjus.com. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed vedantu.combyjus.com.

Subsequent Sandmeyer reactions proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. This is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which then decomposes, releasing nitrogen gas and forming an aryl radical wikipedia.orgbyjus.com. This radical then reacts with a copper(II) species to yield the final substituted aromatic product and regenerate the copper(I) catalyst byjus.com.

Condensation reactions to form Schiff bases involve two key steps. The first is the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone, forming an unstable carbinolamine intermediate. The second step is the acid-catalyzed dehydration (elimination of water) of the carbinolamine to yield the stable imine researchgate.net.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound predominantly involves reactions targeting the C-Br and N-H bonds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been a primary focus for derivatization at the 2-position.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction of this compound with an organoboron reagent proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the benzothiazole ring. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide. The electron-rich benzothiazole ring itself can influence this step.

Transmetalation: The resulting organopalladium(II) complex reacts with the organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron is transferred to the palladium center, displacing the halide.

Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond, yielding the derivatized 2-arylbenzo[d]thiazol-6-amine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While detailed kinetic or computational studies specifically for this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on similar benzothiazole derivatives. For instance, in some ligand-free Suzuki coupling reactions of 2-arylbenzothiazoles, it has been proposed that the nitrogen atom of the benzothiazole ring can coordinate with the palladium catalyst. This coordination is thought to facilitate the rate-limiting oxidative addition step, potentially by stabilizing the transition state. nih.gov This suggests that the endocyclic nitrogen of the thiazole (B1198619) ring in this compound may play a crucial role in its reactivity in such cross-coupling reactions.

Furthermore, the amino group at the 6-position can also influence the reaction mechanism. In palladium-catalyzed N-arylation reactions of 2-aminothiazoles, the exocyclic amino group acts as the nucleophile. nih.gov In the context of Suzuki coupling at the 2-position, the 6-amino group, being an electron-donating group, can increase the electron density of the benzothiazole ring system, which might affect the rate of oxidative addition.

Influence of Substituents on Reaction Selectivity and Yield

The nature and position of substituents on both the this compound scaffold and the coupling partner significantly impact the selectivity and yield of derivatization reactions.

In Suzuki-Miyaura cross-coupling reactions, the electronic properties of the aryl boronic acid play a crucial role. Generally, aryl boronic acids bearing electron-donating groups tend to give higher yields in couplings with aryl halides that have electron-withdrawing groups. mdpi.com Conversely, electron-withdrawing groups on the aryl boronic acid can also influence the reaction outcome.

For this compound, the presence of the electron-donating amino group at the 6-position enriches the electron density of the benzothiazole ring. This can impact the oxidative addition step of the Suzuki-Miyaura reaction. Studies on the Suzuki coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids have demonstrated that both electron-rich and electron-deficient aryl boronic acids can be successfully coupled, albeit with varying yields. researchgate.net

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between 2-amino-6-bromobenzothiazole and various substituted aryl boronic acids, illustrating the influence of substituents on the aryl boronic acid.

Aryl Boronic Acid SubstituentProductYield (%)Reference
4-Methylphenyl6-(p-tolyl)benzo[d]thiazol-2-amineModerate researchgate.net
4-Methoxyphenyl6-(4-methoxyphenyl)benzo[d]thiazol-2-amine64 researchgate.net
3,5-bis(trifluoromethyl)phenyl6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineHigh researchgate.net
Phenyl6-phenylbenzo[d]thiazol-2-amineGood researchgate.net

The reactivity of the 6-amino group can also be exploited for derivatization. For instance, N-acylation of the amino group is a common transformation. The selectivity of these reactions is generally high for the exocyclic amino group due to its greater nucleophilicity compared to the endocyclic nitrogen atom of the thiazole ring. The electronic nature of the acylating agent will influence the reaction rate and yield.

Advanced Computational and Theoretical Studies of 2 Bromobenzo D Thiazol 6 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing geometric parameters, electronic distributions, and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for studying benzothiazole (B30560) derivatives due to its balance of computational cost and accuracy. mdpi.comscirp.org Calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with basis sets like 6-311G(d,p) or 6-31G+(d,p) to achieve reliable results for geometry and electronic properties. mdpi.commatilda.scienceresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). mdpi.com For 2-Bromobenzo[d]thiazol-6-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. The benzothiazole core, being a fused aromatic ring system, is expected to be largely planar.

Conformational analysis is also crucial, particularly concerning the rotation of the exocyclic amine (-NH2) group. By systematically varying the dihedral angle of the C-N bond connecting the amine group to the thiazole (B1198619) ring, a potential energy surface can be generated to identify the most stable conformers. mdpi.com For similar 2-aminobenzothiazole (B30445) structures, the most stable conformation is typically one where the amine group is coplanar with the ring system, maximizing electronic conjugation. mdpi.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Based on typical values from DFT studies on similar benzothiazole derivatives.

ParameterBond/AnglePredicted Value
Bond LengthC-S (thiazole)1.75 Å
C-N (thiazole)1.32 Å
C=N (thiazole)1.38 Å
C-C (benzene)1.39 - 1.41 Å
C-Br1.90 Å
C-NH21.37 Å
Bond AngleC-S-C89.5°
S-C-N115.0°
C-N-C110.5°

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netpmf.unsa.ba

A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and lower stability. mdpi.comsciencepub.net Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. pmf.unsa.ba For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the sulfur atom, while the LUMO is often localized on the thiazole ring and the electron-withdrawing groups. The presence of an electron-donating amine group and an electron-withdrawing bromine atom on the benzothiazole scaffold influences the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative) Values are based on DFT calculations reported for analogous structures.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. matilda.sciencenih.gov The MEP surface is colored according to the electrostatic potential:

Red regions indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive potential, representing electron-poor areas that are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show regions of high electron density (red) around the nitrogen atoms of the thiazole ring and the sulfur atom. researchgate.net The area around the hydrogen atoms of the amine group would likely show a positive potential (blue), indicating their susceptibility to act as hydrogen bond donors. walisongo.ac.id

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

Global reactivity descriptors can be calculated from the energies of the HOMO and LUMO orbitals to quantify the chemical reactivity and stability of a molecule. mdpi.comscirp.org These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : Measures the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. pmf.unsa.ba

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive. nih.gov

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters are crucial for comparing the reactivity of different derivatives within the benzothiazole family. mdpi.com

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) Calculated from the HOMO/LUMO values in Table 2.

DescriptorSymbolPredicted Value (eV)
Ionization PotentialI5.85
Electron AffinityA1.20
Chemical Hardnessη2.325
Chemical SoftnessS0.43 eV⁻¹
Electronegativityχ3.525
Electrophilicity Indexω2.67

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamic simulations are used to study how molecules interact with their environment, particularly with biological macromolecules like proteins or DNA. nih.gov These techniques are fundamental in computer-aided drug design.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies could be performed to investigate its binding affinity and mode of interaction within the active site of a target enzyme, such as a kinase or carbonic anhydrase. researchgate.netbiointerfaceresearch.com The results of a docking simulation are typically evaluated using a scoring function that estimates the binding free energy (ΔG), with more negative values indicating a stronger, more favorable interaction. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions (e.g., hydrogen bonds). A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the complex is conformationally stable. nih.gov These simulations are vital for validating docking results and understanding the structural basis of molecular recognition. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, offering insights into the binding mechanism and affinity.

Molecular docking simulations are instrumental in predicting the specific interactions between this compound derivatives and their biological targets. These studies can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are fundamental to the ligand's biological activity. For instance, in studies involving analogous benzothiazole derivatives, docking simulations have been employed to understand their interactions with enzymes like the Human Epidermal growth factor receptor (HER). nih.gov The insights gained from such predictions are vital for the structure-based design of more potent and selective inhibitors. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore various binding poses of the ligand within the active site of the protein. Visualization tools are then used to analyze the predicted interactions.

Beyond predicting the types of interactions, molecular docking also provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. This score helps in ranking different derivatives based on their predicted potency. For example, studies on benzo[d]thiazol-2-amine derivatives targeting the HER enzyme have reported docking scores in the range of -9.8 to -10.4 kcal/mol, indicating strong binding affinities. nih.gov The elucidation of the binding mode, which is the specific orientation and conformation of the ligand in the protein's active site, is another critical outcome of docking studies. Understanding the binding mode can explain the structure-activity relationships observed experimentally and guide the modification of the ligand structure to improve its affinity and specificity.

DerivativeTarget ProteinDocking Score (kcal/mol)
Benzo[d]thiazol-2-amine derivative 1HER Enzyme-9.8
Benzo[d]thiazol-2-amine derivative 2HER Enzyme-10.4
Benzo[d]thiazol-2-amine derivative 3HER Enzyme-9.9

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, offering deeper insights into its stability and the conformational changes that may occur upon binding.

While molecular docking provides a static picture of the ligand-protein interaction, MD simulations can explore the conformational flexibility of both the ligand and the protein over time. This is crucial as both molecules are dynamic entities. A study on 6-hydroxybenzothiazole-2-carboxamide derivatives, for instance, utilized MD simulations to analyze the dynamic behavior of the ligand-MAO-B receptor complexes. frontiersin.orgresearchgate.net The simulations showed that the designed compounds could maintain stable conformations within the binding site. frontiersin.org Such analyses help in understanding how the flexibility of the system influences the binding affinity and selectivity.

MD simulations are also used to assess the stability of the ligand-target complex. By monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, researchers can determine if the ligand remains stably bound to the active site. For example, in the study of 6-hydroxybenzothiazole-2-carboxamide derivatives with the MAO-B receptor, the RMSD values fluctuating between 1.0 and 2.0 Å indicated the conformational stability of the complex. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores, as it takes into account the dynamic nature of the system and the effects of the solvent.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

In a study on thiazole derivatives as biofilm inhibitors, 3D-QSAR models were successfully constructed. physchemres.org The CoMSIA model, for instance, yielded a high predictive capacity with a Q² value of 0.593 and an R² value of 0.905. physchemres.org Such models use molecular descriptors representing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules to correlate with their biological activity. The information generated from the contour maps of these models can guide the design of new derivatives with enhanced activity. For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents and measuring their biological activity. The resulting data would then be used to build a predictive QSAR model, which could subsequently be used to design and predict the activity of new, more potent compounds before their synthesis, thereby saving time and resources. For example, QSAR studies on 2,4-disubstituted thiazoles have indicated that molecular connectivity and shape indices are key parameters for their antimicrobial activity. researchgate.net

QSAR ModelR²pred
CoMFA0.5380.9250.867
CoMSIA0.5930.9050.913

Elucidation of Pharmacophoric Features

Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the broader class of 2-aminobenzothiazoles, which includes this compound, these features are pivotal for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities.

While specific pharmacophore models for this compound are not extensively reported, studies on related derivatives offer valuable insights. For instance, in the context of urease inhibition, molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, derived from N-(6-bromobenzo[d]thiazol-2-yl)acetamide, have revealed key interactions. These studies suggest that the essential pharmacophoric features likely include:

Hydrogen Bond Donors and Acceptors: The amino group at position 2 and the nitrogen atom within the thiazole ring are critical for forming hydrogen bonds with amino acid residues in the active site of target enzymes.

Aromatic/Hydrophobic Regions: The fused benzene ring provides a significant hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with the target protein.

Halogen Bonding: The bromine atom at position 6 can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

These features collectively contribute to the molecule's ability to bind effectively to a biological target. The benzothiazole scaffold itself is often considered a key pharmacophore due to its rigid structure and diverse interaction capabilities.

Prediction of Biological Activity and ADMET Properties

Computational tools are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Such in silico predictions help in the early-stage identification of drug candidates with favorable pharmacokinetic profiles, reducing the time and cost associated with experimental screening.

The predicted ADMET properties for novel benzothiazole derivatives in various studies indicate that they generally fall within acceptable ranges for drug-likeness, although some may show violations of Lipinski's rule of five depending on the nature of the substitutions. For instance, molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical parameters that are computationally evaluated. It is anticipated that derivatives of this compound could be designed to have favorable ADMET profiles, making them promising candidates for further development as therapeutic agents.

Computational Studies in Corrosion Inhibition

Beyond its potential in medicinal chemistry, this compound has been investigated as a corrosion inhibitor, particularly for copper and aluminum alloys. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding its mechanism of action at the molecular level.

Adsorption Mechanisms on Metal Surfaces

The efficacy of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier against the corrosive environment. DFT calculations have been employed to elucidate the adsorption behavior of 2-amino-6-bromobenzothiazole (B93375) (ABBT) on metal surfaces.

These theoretical calculations reveal that the adsorption of ABBT onto a copper surface is a spontaneous process. The molecule can adsorb through the nitrogen and sulfur atoms of the benzothiazole ring, as well as the amino group. The optimized geometry of the adsorbed molecule often shows a nearly parallel orientation to the metal surface, maximizing the contact area and facilitating the formation of a stable protective film. The high inhibition efficiency is attributed to the presence of multiple active centers for adsorption in the molecule.

Similarly, studies on aluminum alloys have shown that 2-aminobenzothiazole derivatives, including the 6-bromo substituted compound, adopt a flat position on the aluminum surface. This orientation ensures effective protection of the metal from aggressive ions.

Correlation with Experimental Corrosion Inhibition Efficiencies

A significant advantage of computational studies is the ability to correlate theoretical parameters with experimentally determined corrosion inhibition efficiencies. Quantum chemical parameters derived from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and Mulliken charges, provide insights into the reactivity and adsorption capabilities of the inhibitor molecule.

For 2-amino-6-bromobenzothiazole, a good correlation has been observed between these theoretical parameters and its experimentally measured inhibition efficiency. For example, a higher EHOMO value is indicative of a greater electron-donating ability of the molecule, which generally leads to stronger adsorption on the metal surface and higher inhibition efficiency. Conversely, a lower ELUMO suggests a higher electron-accepting tendency. The energy gap (ΔE) is another important parameter, with a smaller gap often correlating with higher inhibition efficiency due to increased reactivity of the molecule.

Electrochemical measurements have confirmed that 2-amino-6-bromobenzothiazole acts as an effective corrosion inhibitor for copper in acidic solutions, with its inhibition efficiency increasing with concentration. These experimental findings are well-supported by the theoretical calculations, which predict strong adsorption and the formation of a protective layer on the copper surface. The adsorption of this inhibitor has been found to obey the Langmuir adsorption isotherm. Similar correlations between theoretical predictions and experimental results have been reported for the inhibition of aluminum alloy corrosion by 6-bromobenzo[d]thiazol-2-amine.

Table 1: Quantum Chemical Parameters for 2-amino-6-bromobenzothiazole

Parameter Description Significance in Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular Orbital Higher values indicate greater electron-donating ability, leading to stronger adsorption.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower values suggest a greater electron-accepting ability.
ΔE (ELUMO - EHOMO) Energy Gap A smaller energy gap generally correlates with higher reactivity and inhibition efficiency.
μ Dipole Moment Higher dipole moments can favor accumulation of the inhibitor in the electrical double layer.

| Mulliken Charges | Atomic Charges | Indicate the sites of electrophilic/nucleophilic attack and potential adsorption centers. |

Biological Activity and Medicinal Chemistry Applications of 2 Bromobenzo D Thiazol 6 Amine Derivatives

Anticancer Research and Cytotoxicity

Inhibition of Cancer Cell Proliferation

The antiproliferative properties of benzothiazole (B30560) derivatives have been extensively studied against various human cancer cell lines. These compounds have demonstrated the ability to suppress tumor cell growth, induce cell cycle arrest, and trigger apoptosis.

One study reported the synthesis of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, with one promising compound, H1, showing specific and potent anti-proliferation ability against HeLa (cervical cancer) cells with an IC₅₀ value of 380 nM. nih.gov This compound was found to induce a cell cycle blockage at the G1 phase and promote apoptosis. nih.gov Another novel benzothiazole derivative, PB11, was highly cytotoxic to U87 (glioblastoma) and HeLa cells, with IC₅₀ values below 50 nM. nih.gov Further investigation revealed that PB11 suppressed the PI3K/AKT signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov

Derivatives of 2-aminobenzothiazole (B30445) have also been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. One such derivative showed a VEGFR-2 inhibition IC₅₀ value of 97 nM. nih.gov Other series have shown significant antiproliferative activity against a range of cell lines including HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma), with IC₅₀ values in the low micromolar range. nih.gov For instance, a 2-aminobenzothiazole derivative (compound 13 in the study) exhibited IC₅₀ values of 6.43 µM, 9.62 µM, and 8.07 µM against HCT116, A549, and A375 cell lines, respectively. nih.gov

Research into 2-arylaminobenzothiazole-arylpropenones also revealed cytotoxic activities against different human cancer cell lines. nih.gov Additionally, fluorinated 2-aryl benzothiazoles have shown potent activity against breast cancer cell lines, with GI₅₀ values as low as 0.4 µM against the MCF-7 cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassCell LineActivity (IC₅₀/GI₅₀)Reference
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1)HeLa380 nM nih.gov
PB11U87, HeLa< 50 nM nih.gov
2-Aminobenzothiazole DerivativeVEGFR-297 nM nih.gov
Compound 13HCT1166.43 µM nih.gov
Compound 13A5499.62 µM nih.gov
Compound 13A3758.07 µM nih.gov
Fluorinated 2-aryl benzothiazoleMCF-70.4 µM nih.gov

Cytotoxicity Studies

Cytotoxicity assays are fundamental in determining the potential of chemical compounds as therapeutic agents. Benzothiazole derivatives have been subjected to numerous cytotoxicity studies to evaluate their efficacy against cancer cells and their selectivity over normal cells.

In one study, a novel benzothiazole derivative, PB11, was tested on U87 and HeLa cancer cell lines. The viability of U87 cells was reduced to 37.25% at a concentration of 100 nM, and to 6.56% at 10 µM. nih.gov Lactate dehydrogenase (LDH) assays confirmed this cytotoxicity, showing that at 100 nM, PB11 induced 59.90% cytotoxicity in U87 cells and 60.32% in HeLa cells. nih.gov Another investigation synthesized three benzothiazole derivatives and tested them against the human lung carcinoma cell line A549. researchgate.net Two compounds, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) and 6-nitrobenzo[d]thiazol-2-ol (C), showed mild cytotoxic properties, with IC₅₀ values of 68 µg/mL and 121 µg/mL, respectively. researchgate.net

Metal complexes of benzothiazole derivatives have also been explored. A Palladium(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine exhibited exceptional cytotoxicity against A549 and HCT-116 cell lines, with IC₅₀ values of 60.1 µM and 23.8 µM, respectively. rsc.org However, this complex was also found to be harmful to the normal Vero cell line (IC₅₀ of 24.5 µM). rsc.org

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Various Cell Lines

CompoundCell LineMethodResult (IC₅₀)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA549MTT Assay68 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-ol (C)LungA549MTT Assay121 µg/mL researchgate.net
PB11U87MTT Assay< 50 nM nih.gov
PB11HeLaMTT Assay< 50 nM nih.gov
Pd(II) complexA549Cytotoxicity Assay60.1 µM rsc.org
Pd(II) complexHCT-116Cytotoxicity Assay23.8 µM rsc.org
Pd(II) complexVero (Normal)Cytotoxicity Assay24.5 µM rsc.org

Anti-Inflammatory and Analgesic Properties

Derivatives of 2-aminobenzothiazole have shown significant promise as anti-inflammatory and analgesic agents. asianpubs.org These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. rjpbr.com

A study involving newly synthesized benzo[d]thiazol-2-amine derivatives found that compounds G10 and G11 exhibited significant COX-1 and COX-2 enzyme inhibitory action. rjpbr.com In vivo tests, including the hot plate method and the carrageenan-induced rat paw edema model, confirmed their biological activities. Derivative G11 showed the highest analgesic action, while compound G10 displayed the most potent anti-inflammatory response. rjpbr.com

Another series of 2-amino benzothiazole derivatives was evaluated for anti-inflammatory properties using the λ-Carrageenan-induced paw edema method in rats. Several synthesized compounds showed significant activity, with some being comparable to the standard drug, diclofenac sodium. sphinxsai.com The study noted that substitutions on the benzothiazole ring system, such as a chloro group at the 5-position or a methoxy (B1213986) group at the 6-position, resulted in better anti-inflammatory activity. sphinxsai.com Similarly, a series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were synthesized and evaluated for in vivo analgesic and anti-inflammatory activity, demonstrating the therapeutic potential of this chemical class. asianpubs.org

The development of novel benzothiazoles bearing sulphonamide moieties has also been reported, with some derivatives showing anti-inflammatory activities comparable to conventional drugs. nih.gov Furthermore, a 2-(4-bromobenzyl) tethered thienopyrimidine derivative demonstrated dual anticancer and anti-inflammatory properties by exhibiting selective inhibition of COX-2 over COX-1. rsc.org

Central Nervous System (CNS) Activities

The benzothiazole scaffold has been explored for its potential to modulate CNS pathways, leading to the discovery of derivatives with antidepressant and enzyme-inhibitory activities. nih.gov

Several studies have demonstrated the antidepressant-like effects of benzothiazole derivatives in animal models. In a forced swimming test (FST), a common screening method for antidepressants, most newly synthesized benzo[d]thiazol-2(3H)-one derivatives induced a significant decrease in immobility time in mice. nih.gov Two compounds, 2c and 2d, showed a particularly high percentage decrease in immobility (89.96% and 89.62%, respectively), which was greater than that of the reference drug fluoxetine (B1211875) (83.62%). The mechanism for this activity was suggested to be an increase in the concentrations of serotonin (B10506) and norepinephrine. nih.gov

Another study synthesized eight novel benzothiazole derivatives and tested them using the tail suspension test (TST) and modified forced swimming test (MFST). researchgate.netnih.gov Several compounds significantly reduced the immobility time of mice in the TST. researchgate.net In the MFST, these same compounds decreased immobility while increasing swimming frequencies, without altering climbing behavior. These results, similar to those induced by fluoxetine, indicate specific antidepressant-like activities mediated through the serotonergic system. nih.gov

Benzothiazole derivatives have been identified as potent inhibitors of key enzymes in the CNS, such as monoamine oxidases (MAO) and cholinesterases (AChE and BuChE), which are important targets for neurodegenerative and psychiatric disorders. mdpi.commdpi.com

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov A study on new benzofuran–thiazolylhydrazone derivatives found a compound that showed potent inhibitory activity against the MAO-A isoenzyme with an IC₅₀ value of 0.073 µM. nih.gov Another investigation of 6-hydroxybenzothiazol-2-carboxamides led to the discovery of highly potent and selective MAO-B inhibitors. One cyclohexylamide derivative displayed the highest potency towards MAO-B with an IC₅₀ of 11 nM, while a phenethylamide derivative was identified as a multipotent inhibitor of MAO-B with an IC₅₀ of 41 nM. nih.gov

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. mdpi.com A series of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N′-(substituted)acetohydrazide derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. One compound (M2) showed potent BuChE inhibition with an IC₅₀ value of 0.17 µM and a high selectivity index for BuChE over AChE. mdpi.com Another study focused on 2-substituted 6-fluorobenzo[d]thiazole derivatives as novel cholinesterase inhibitors, highlighting the therapeutic potential of this scaffold. nih.gov

Table 3: CNS Enzyme Inhibition by Benzothiazole Derivatives

Derivative ClassTarget EnzymeActivity (IC₅₀)Reference
Benzofuran–thiazolylhydrazoneMAO-A0.073 µM nih.gov
6-Hydroxybenzothiazol-2-carboxamide (cyclohexylamide)MAO-B11 nM nih.gov
6-Hydroxybenzothiazol-2-carboxamide (phenethylamide)MAO-B41 nM nih.gov
2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide (M2)BuChE0.17 µM mdpi.com

Antimalarial and Antiparasitic Investigations

The benzothiazole core structure is present in numerous compounds investigated for their activity against various parasites, including the malaria parasite, Plasmodium falciparum. nih.gov

A systematic review highlighted that 232 substances containing benzothiazole analogs possess potent antiplasmodial activity against different strains of the malaria parasite. nih.gov The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for determining its antimalarial potency. nih.gov

In one study, six 2,6-substituted benzothiazole derivatives were synthesized and evaluated for anti-plasmodial activity against P. falciparum. bdpsjournal.org Two of the synthesized compounds showed potent activity, while others displayed moderate activity, indicating that these derivatives are promising candidates for novel antimalarial drugs. bdpsjournal.org The antiparasitic potential of thiazole (B1198619) derivatives extends to other protozoa as well. mdpi.com For example, bisthiazole derivatives have been synthesized and shown to exhibit excellent activity against P. falciparum, with IC₅₀ values as low as 0.23 µg/mL. mdpi.com

Investigations into other parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, have also yielded promising results. A series of symmetric bis-6-amidino-benzothiazole derivatives were tested for activity against T. brucei, with one compound showing exceptional trypanocidal activity with an EC₅₀ of 0.00051 µM. mdpi.com

Other Biological Activities

Potential as Vaccine Adjuvants

Currently, there is no publicly available scientific literature or research data detailing the investigation or application of 2-Bromobenzo[d]thiazol-6-amine or its derivatives as potential vaccine adjuvants. Vaccine adjuvants are critical components of modern vaccines, working to enhance the body's immune response to an antigen. nih.govnih.gov The development and research into new adjuvant compounds are extensive, exploring a wide range of chemical structures to improve vaccine efficacy. researchgate.netfrontiersin.org However, based on available information, the potential of the this compound scaffold in this specific application has not been reported. Research into the biological activities of benzothiazole derivatives is broad, with studies focusing on areas such as anticancer, antimicrobial, and anti-inflammatory properties, but not their use as vaccine adjuvants. scispace.comnih.gov

Applications Beyond Medicinal Chemistry

Catalysis

The benzothiazole (B30560) moiety is a recognized scaffold in the design of ligands for catalysis due to the presence of nitrogen and sulfur heteroatoms which can coordinate with metal centers.

Research has indicated that 2-Amino-6-bromobenzothiazole (B93375), a closely related compound, can be employed as a ligand (L) in the synthesis of organometallic derivatives. An example of this is in the formation of rhodium(I) complexes, such as [Rh(CO)2(L)(Cl)]. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as coordination sites, allowing the molecule to bind to a metal center and influence its catalytic activity. The electronic properties of the benzothiazole ring, which can be tuned by substituents like the bromo and amino groups, are crucial in modulating the stability and reactivity of the resulting organometallic complex.

While direct applications of "2-Bromobenzo[d]thiazol-6-amine" as a catalyst are not extensively documented, its derivatives are involved in significant catalytic reactions. For instance, the core structure is a key building block for creating more complex molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. In these reactions, the bromo substituent serves as a reactive site for the formation of new carbon-carbon bonds, demonstrating the compound's utility in synthesizing a diverse array of aryl-substituted benzothiazoles. researchgate.net

Materials Science Applications

The structural and electronic characteristics of "this compound" make it a valuable component in the development of advanced materials. It is considered a monomer for Covalent Organic Frameworks (COFs) and finds utility in the creation of electronic materials, magnetic materials, organic pigments, and optical materials. bldpharm.com The benzothiazole scaffold is also applicable in polymer chemistry and in the textile industry as a component of coloring dyes. researchgate.net

Material Application AreaRole of this compound
Covalent Organic Frameworks (COFs) Serves as a monomeric building block.
Electronic Materials Contributes to the development of novel materials with specific electronic properties.
Magnetic Materials Used in the synthesis of new magnetic materials.
Organic Pigments Acts as a precursor for organic dyes.
Optical Materials Employed in the creation of materials with desired optical characteristics.
Polymer Chemistry Utilized in the synthesis of specialized polymers. researchgate.net

Agrochemical Applications

There is documented interest in "this compound" and its derivatives for agrochemical purposes. myskinrecipes.com The compound is utilized in research aimed at developing new agents for crop protection. myskinrecipes.com Furthermore, derivatives of benzothiazolylamino compounds have been synthesized and evaluated for their pesticidal properties. For instance, a series of novel β-naphthol derivatives incorporating benzothiazolylamino groups displayed significant insecticidal activity against pests such as the oriental armyworm and the diamondback moth. nih.gov Some of these compounds also exhibited lethality against spider mites. nih.gov This suggests that the "this compound" scaffold is a promising starting point for the discovery of new agrochemicals. nih.gov

Bioimaging Agents

The fluorescent properties of the benzothiazole core have led to the investigation of its derivatives as bioimaging agents. The electron-withdrawing nature of the bromine atom combined with the electron-donating amine group can create "push-pull" systems that are often fluorescent, making them suitable for use as molecular probes. myskinrecipes.comnih.gov

A significant application of benzothiazole derivatives in bioimaging is in the detection of beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. researchgate.netnih.gov Researchers have synthesized and evaluated various benzothiazole derivatives for their potential as beta-amyloid imaging probes. nih.gov In vitro binding experiments have shown that certain benzothiazole compounds exhibit excellent affinity for synthetic Aβ aggregates. nih.gov These compounds have been used to clearly visualize beta-amyloid plaques in brain tissue from both mice and humans. nih.gov The development of metabolically stabilized benzothiazoles has also been a focus, aiming to improve their physicochemical characteristics for in vivo imaging of Aβ plaques. nih.gov This line of research indicates that the benzothiazole scaffold, as found in "this compound," is a valuable framework for creating novel PET/SPECT and fluorescent tracers for the detection of beta-amyloid in the brain. nih.gov

Despite a comprehensive search of scientific literature, no specific applications of the chemical compound "this compound" in the field of chemical sensing have been identified.

The performed searches focused on identifying research where "this compound" was utilized either directly as a chemosensor or as a key precursor in the synthesis of fluorescent or colorimetric probes. The search queries included terms such as "this compound sensing applications," "chemosensors based on this compound," and "synthesis of fluorescent probes from this compound."

Therefore, due to the absence of relevant data in the public domain, the "Sensing Applications" section of the article on "this compound" cannot be completed.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromobenzo[d]thiazol-6-amine, and how do reaction conditions influence yield?

A common method involves brominating 6-aminobenzo[d]thiazole derivatives. For example, 2-aminobenzo[d]thiazole can be treated with bromine in glacial acetic acid under controlled conditions (0–5°C) to introduce the bromine substituent at the 2-position . Alternatively, Suzuki-Miyaura cross-coupling using a brominated precursor and palladium catalysts enables regioselective synthesis, achieving yields >75% under inert atmospheres . Key factors include temperature control (to minimize side reactions like deamination) and stoichiometric ratios of brominating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy : 1^1H NMR confirms the amine proton (~δ 5.2 ppm) and aromatic protons (δ 7.1–8.8 ppm). The bromine substituent induces deshielding in adjacent protons, detectable via splitting patterns .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak [M+H]+ at m/z 229.0 (C7_7H6_6BrN2_2S) .
  • X-ray Diffraction : Co-crystallization with carboxylic acids (e.g., 4-fluorobenzoic acid) resolves structural ambiguities, confirming bond angles and halogen positioning .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at the 2-position is highly electrophilic, enabling SNAr reactions with amines, thiols, or alkoxides. For example, coupling with morpholine in DMF at 80°C replaces bromine with a morpholino group, yielding 2-morpholinobenzo[d]thiazol-6-amine (85% yield) . Kinetic studies show that electron-withdrawing groups (e.g., -NO2_2) para to bromine accelerate substitution rates by 2.5-fold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in bromination methods. Direct bromination (Br2_2/AcOH) may yield 60–70% due to competing side reactions, while Pd-catalyzed approaches (e.g., using 6-nitro precursors) achieve >80% purity but require rigorous exclusion of moisture . Cross-validate results using LC-MS to identify byproducts (e.g., dehalogenated or dimerized species) and optimize solvent systems (e.g., DMF vs. THF) for specific substrates .

Q. What strategies are recommended for evaluating the antimicrobial activity of this compound in vitro?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess bacterial viability via optical density (OD600_{600}) .
  • Time-Kill Studies : Monitor bactericidal effects over 24 hours, with aliquots plated on agar to quantify colony-forming units (CFUs). Synergy with β-lactams can be tested using checkerboard assays .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). The bromine moiety exhibits hydrophobic interactions with Val167 and Ile174, while the amine forms hydrogen bonds with Asp73 .
  • DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions. The C2 bromine atom has a partial charge of +0.32 e, making it a hotspot for substitutions .

Q. What advanced analytical methods are suitable for tracking this compound in biological matrices?

  • Fluorescent Tagging : Conjugate with dansyl chloride or FITC via the amine group. Detect using fluorescence microscopy (ex/em: 340/520 nm) in cellular uptake studies .
  • LC-MS/MS Quantification : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and SRM transitions (m/z 229 → 154 for quantification; m/z 229 → 178 for confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzo[d]thiazol-6-amine
Reactant of Route 2
2-Bromobenzo[d]thiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.